molecular formula C6H3F3OS B1295214 2-(Trifluoroacetyl)thiophene CAS No. 651-70-7

2-(Trifluoroacetyl)thiophene

Cat. No.: B1295214
CAS No.: 651-70-7
M. Wt: 180.15 g/mol
InChI Key: CZYKJGCKVBXLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoroacetyl)thiophene is a useful research compound. Its molecular formula is C6H3F3OS and its molecular weight is 180.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability in Drug Development

2-(Trifluoroacetyl)thiophene derivatives, specifically 5-(trifluoroacetyl)thiophene-2-carboxamides, have shown potential as class II histone deacetylase (HDAC) inhibitors. These compounds were subject to metabolic stability studies, which are crucial in drug development for identifying more stable and effective inhibitors (Scarpelli et al., 2008).

Cancer Therapy Research

Further development of 5-aryl-2-(trifluoroacetyl)thiophenes led to the discovery of potent inhibitors of HDAC4 and HDAC6, which are significant in cancer therapy research. These compounds showed promising stability and antiproliferation effects in cancer cells, highlighting their potential in targeted cancer treatments (Ontoria et al., 2009).

NMR Spectroscopy in Chemical Analysis

The 1H NMR spectra of 2-trifluoroacetyl derivatives of benzo[b]furan and benzo[b]thiophene were analyzed to understand their structural properties better. Such studies are crucial in chemical analysis and compound characterization (Benassi et al., 1984).

Electrophilic Oxyalkylation in Organic Synthesis

2-(Trifluoroacetyl)-1,3-azoles, a set of electrophilic derivatives, showed excellent activity in the C-oxyalkylation of various heterocycles. This is significant in organic synthesis, expanding the range of available reactions and compounds (Khodakovskiy et al., 2010).

Development of Fluorophores in Photonic Research

2-(Benzo[b]thiophene-3-yl)pyrroles, when treated with trifluoroacetic anhydride, yield 5-trifluoroacetyl pyrroles. These compounds have been used to develop novel BODIPY fluorophores, showing potential in photonic and imaging applications due to their promising optical properties (Schmidt et al., 2009).

Lithium-Ion Battery Development

In the field of energy storage, this compound has been explored as a functional electrolyte additive for lithium-ion batteries using high-voltage LiCoO2 cathodes. This additive significantly improved the battery's performance, demonstrating its potential in enhancing the energy density of lithium-ion batteries (Sun et al., 2020).

Safety and Hazards

2-(Trifluoroacetyl)thiophene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

2-(Trifluoroacetyl)thiophene has been investigated as a functional electrolyte additive for high performance lithium-ion batteries using high-voltage LiCoO2 cathode . This suggests potential future directions in the field of high-performance lithium-ion batteries.

Mechanism of Action

Target of Action

The primary target of 2-(Trifluoroacetyl)thiophene (TFPN) is the high-voltage LiCoO2 cathode in lithium-ion batteries . The compound acts as a functional electrolyte additive, enhancing the electrochemical performance of the batteries .

Mode of Action

TFPN interacts with its target by undergoing preferential oxidation on the cathode surface . This interaction results in the formation of a protective layer that suppresses the decomposition of both the electrolyte solvent and lithium salt . This process significantly enhances the electrochemical performance of the batteries .

Biochemical Pathways

The biochemical pathway involved in the action of TFPN is the oxidation process on the cathode surface . This process leads to the formation of a protective layer that prevents the decomposition of the electrolyte solvent and lithium salt . The downstream effect of this pathway is the enhanced performance of the lithium-ion batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TFPN, we can discuss its behavior in the battery system. The compound is added to the baseline electrolyte at a concentration of 0.5 wt% . When the battery is cycled between 3.0 V and 4.4 V at 0.5 C, the capacity retention of the LiCoO2 cathode significantly increases . This suggests that TFPN has a high level of stability and effectiveness in the battery system .

Result of Action

The result of TFPN’s action is a significant increase in the capacity retention of the LiCoO2 cathode . Specifically, the capacity retention increases from 33.2% to 90.6% . This improvement in performance is attributed to the formation of a protective layer on the cathode surface due to the preferential oxidation of TFPN .

Action Environment

The action of TFPN is influenced by the operating voltage of the battery. The compound shows enhanced performance when the battery is operated at high voltages . This suggests that the efficacy and stability of TFPN are dependent on the electrical environment of the battery .

Biochemical Analysis

Biochemical Properties

2-(Trifluoroacetyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported that this compound undergoes asymmetric reduction to alcohols with moderate enantioselectivities catalyzed by Arabidopsis thaliana seedlings . This interaction suggests that this compound can serve as a substrate for specific enzymatic reactions, leading to the formation of chiral alcohols. The nature of these interactions involves the binding of this compound to the active sites of enzymes, facilitating the reduction process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to act as an electrolyte additive for high-voltage lithium-ion batteries, enhancing the electrochemical performance of the cells . This indicates that this compound can modulate cellular processes by interacting with cellular components and altering their functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is known to form a protective layer on the cathode surface of lithium-ion batteries, suppressing the decomposition of electrolyte solvent and lithium salt . This protective layer is formed through the preferential oxidation of this compound, which highlights its ability to interact with and modify the surface properties of biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions and metabolic processes. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The asymmetric reduction of this compound to alcohols by Arabidopsis thaliana seedlings is one such metabolic pathway . This process involves the enzymatic conversion of this compound to chiral alcohols, highlighting its role in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It has been observed that trifluoroacetyl-modified proteins, which may include this compound, are present in the mitochondria, endoplasmic reticulum, nuclear membrane, and nucleus . These targeting signals and post-translational modifications direct this compound to specific compartments, where it can exert its biochemical effects.

Properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYKJGCKVBXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215401
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-70-7
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoroacetyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(Trifluoroacetyl)thiophene
Reactant of Route 3
Reactant of Route 3
2-(Trifluoroacetyl)thiophene
Reactant of Route 4
Reactant of Route 4
2-(Trifluoroacetyl)thiophene
Reactant of Route 5
Reactant of Route 5
2-(Trifluoroacetyl)thiophene
Reactant of Route 6
Reactant of Route 6
2-(Trifluoroacetyl)thiophene
Customer
Q & A

Q1: What are the potential applications of 2-(Trifluoroacetyl)thiophene in medicinal chemistry?

A1: Research suggests that derivatives of this compound show promise as inhibitors of class II Histone Deacetylases (HDACs), specifically HDAC4 and HDAC6. [] These enzymes play a role in various cellular processes, and their dysregulation is implicated in cancer development. Therefore, selective inhibition of HDAC4 and HDAC6 is being explored as a potential strategy for cancer therapy. []

Q2: How does the structure of this compound derivatives relate to their activity as HDAC inhibitors?

A2: Studies have investigated the Structure-Activity Relationship (SAR) of 5-Aryl-2-(trifluoroacetyl)thiophenes as HDAC inhibitors. [] Modifications to the aryl group at the 5-position of the thiophene ring significantly impact the potency and selectivity for HDAC4 and HDAC6. [] Further research in this area is crucial to optimize the structure for improved efficacy and selectivity.

Q3: Can this compound be used for applications beyond medicinal chemistry?

A3: Yes, Arabidopsis thaliana seedlings can utilize this compound as a substrate for asymmetric reduction reactions. [] This finding highlights the potential of this compound as a biocatalyst for producing enantiomerically pure alcohols, which are valuable building blocks for various chemical syntheses. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.